molecular formula C12H18N2O4 B8289402 3-(2-methoxy-4-nitrophenoxy)-N,N-dimethylpropan-1-amine

3-(2-methoxy-4-nitrophenoxy)-N,N-dimethylpropan-1-amine

Cat. No.: B8289402
M. Wt: 254.28 g/mol
InChI Key: AIRPJNVWVLXJEB-UHFFFAOYSA-N
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Description

3-(2-methoxy-4-nitrophenoxy)-N,N-dimethylpropan-1-amine is a useful research compound. Its molecular formula is C12H18N2O4 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

3-(2-methoxy-4-nitrophenoxy)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C12H18N2O4/c1-13(2)7-4-8-18-11-6-5-10(14(15)16)9-12(11)17-3/h5-6,9H,4,7-8H2,1-3H3

InChI Key

AIRPJNVWVLXJEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(Dimethylamino)propan-1-ol (1 g, 10.6 mmol) was dissolved in dimethylsulfoxide (20 ml) and sodium hydride (0.42 g, 10.5 mmol) was added. After stirring at room temperature for 15 min, 1-chloro-2-methoxy-4-nitrobenzene (1 g, 5.3 mmol) in dimethylsulfoxide (10 ml) was added and the reaction mixture stirred 4 h at room temperature. The reaction mixture was diluted with water, extracted with ethyl acetate, and the organic phase dried over magnesium sulphate and filtered. After evaporation of the solvent, the residue was purified by flash chromatography using SP1® Purification System (0% to 85%, ethyl acetate-methanol) to obtain 480 mg (34% yield) of the title compound as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
34%

Synthesis routes and methods II

Procedure details

To a solution of 2-methoxy-4-nitrophenol (1.0 g, 5.9 mmol) and 3-chloro-N-methylpropan-1-aminium hydrochloride salt (1.03 g, 6.5 mmol) in N,N-dimethylformide (10 mL), was added potassium carbonate (2.03 g, 14.7 mmol). The resulting reaction mixture was heated at 120° C. for 18 hours. After this time, TLC analysis showed no starting material remaining so the mixture was quenched with water and extracted with ethyl acetate. The organic layer was separated, dried (Na2SO4) and concentrated. The crude residue was purified by silica gel chromatography using a 95:5 mixture of dichloromethane and methanol as eluent to afford the title product as yellow oil (0.8 g, 53% yield). 1H NMR (400 MHz, d6-DMSO) δ: 7.57 (1H, m), 7.44 (1H, m), 7.06 (1H, m), 4.07 (2H, m), 3.81 (3H, s), 3.812 (3H, s), 3.807 (2H, s), 2.33 (2H, m), 2.13 (6H, s), 1.86 (2H, m). MS m/z: 268.26 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
3-chloro-N-methylpropan-1-aminium hydrochloride salt
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Yield
53%

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